Benzyl 4-bromo-2-(3,3-difluoropyrrolidin-1-yl)benzoate
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Overview
Description
Benzyl 4-bromo-2-(3,3-difluoropyrrolidin-1-yl)benzoate is a synthetic organic compound that features a benzyl ester functional group, a bromine atom, and a difluoropyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-bromo-2-(3,3-difluoropyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-bromo-2-(3,3-difluoropyrrolidin-1-yl)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
Benzyl 4-bromo-2-(3,3-difluoropyrrolidin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-bromo-2-(3,3-difluoropyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The difluoropyrrolidine moiety may interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,3-difluorobenzaldehyde: Used as a pharmaceutical intermediate.
2,4-Difluorobenzyl bromide: Used in the preparation of various derivatives.
Uniqueness
Benzyl 4-bromo-2-(3,3-difluoropyrrolidin-1-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
benzyl 4-bromo-2-(3,3-difluoropyrrolidin-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrF2NO2/c19-14-6-7-15(16(10-14)22-9-8-18(20,21)12-22)17(23)24-11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COEGJRBBWGEMEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=CC(=C2)Br)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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